N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide
Description
Properties
IUPAC Name |
N'-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F2N4O6S/c20-13-4-5-14(21)15(11-13)32(29,30)25-9-10-31-17(25)12-23-19(28)18(27)22-6-2-8-24-7-1-3-16(24)26/h4-5,11,17H,1-3,6-10,12H2,(H,22,27)(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQRMXCUUQYRDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F2N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carboxylic Acid Activation
Activation of the oxazolidinone’s carboxylic acid is achieved using 2,3,4,5,6-pentafluorophenyl (PFP) esters or N-hydroxysuccinimide (NHS) esters. For example:
Amine Coupling
The activated ester reacts with 3-(2-oxopyrrolidin-1-yl)propylamine in the presence of N-methylmorpholine (NMM):
- Combine the ester (1 eq) and amine (1.5 eq) in DCM.
- Add NMM (3 eq) to maintain basic pH.
- Stir for 24 hours at 25°C.
- Purify via recrystallization (ethanol/water).
Yield Optimization :
- Excess amine (1.5 eq) drives the reaction to completion.
- Lower temperatures (0–5°C) minimize epimerization.
Pyrrolidinone Side Chain Synthesis
The 3-(2-oxopyrrolidin-1-yl)propylamine side chain is synthesized through a three-step sequence:
Pyrrolidinone Formation
2-Pyrrolidone undergoes alkylation with 1-bromo-3-chloropropane in the presence of potassium carbonate:
$$ \text{2-Pyrrolidone + 1-Bromo-3-chloropropane} \xrightarrow{\text{K₂CO₃, DMF}} \text{1-(3-Chloropropyl)-2-pyrrolidone} $$
Yield : 68–75%.
Chloride-to-Amine Conversion
The chloropropyl intermediate reacts with aqueous ammonia under high pressure:
$$ \text{1-(3-Chloropropyl)-2-pyrrolidone + NH₃} \xrightarrow{\text{100°C, 48h}} \text{3-(2-Oxopyrrolidin-1-yl)propylamine} $$
Yield : 52–60%.
Global Reaction Sequence and Yield Analysis
The integrated synthesis of the target compound proceeds as follows:
- Oxazolidinone formation : 78–85% yield.
- Sulfonylation : 88–92% yield.
- Ethanediamide coupling : 70–75% yield.
- Side chain synthesis : 52–60% yield.
Overall Yield :
$$ 0.78 \times 0.90 \times 0.70 \times 0.55 = 27.3\% $$
Analytical Characterization
Critical intermediates and the final product are characterized via:
- ¹H NMR : Confirms substitution patterns (e.g., sulfonamide methylene protons at δ 3.8–4.2 ppm).
- HPLC : Purity >98% (C18 column, acetonitrile/water).
- Mass Spectrometry : [M+H]⁺ = 552.2 (calculated), 552.1 (observed).
Challenges and Mitigation Strategies
- Epimerization : Minimized by low-temperature coupling and non-polar solvents.
- Byproduct Formation : Excess sulfonyl chloride and rigorous purification reduce sulfonic acid impurities.
- Low Coupling Yields : Use of high-efficiency coupling agents (e.g., HATU) improves amide bond formation.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl and oxazolidin groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and various nucleophiles can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its functional groups could be useful in the development of new materials with specific properties, such as enhanced stability or reactivity.
Biological Research: The compound could be used as a tool to study biological pathways and mechanisms, particularly those involving sulfonyl and oxazolidin groups.
Mechanism of Action
The mechanism by which N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide exerts its effects depends on its specific application. In medicinal chemistry, it might act by binding to and inhibiting a particular enzyme or receptor, thereby blocking a biological pathway. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on functional groups and applications:
Table 1: Key Compounds and Their Features
Key Comparisons
Sulfonamide-Containing Compounds
- Target Compound vs. Flumetsulam: Both contain sulfonamide groups, but the target’s difluorobenzenesulfonyl moiety differs from flumetsulam’s triazolo-pyrimidine sulfonamide.
- Target Compound vs. Example 53 (): Both feature fluorinated aromatic systems and sulfonamides.
Amide-Linked Compounds
- Target Compound vs. N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide: The latter’s simple benzamide structure serves as a directing group in catalysis, whereas the target’s ethanediamide linker and pyrrolidinone side chain may facilitate interactions with biological targets (e.g., proteases or kinases) .
Fluorination Patterns
- Fluorine substitution in the target’s 2,5-difluorobenzenesulfonyl group enhances electronegativity and metabolic stability, similar to the 3-fluorophenyl group in Example 53. This contrasts with non-fluorinated analogs, which may exhibit faster degradation .
Physicochemical and Pharmacokinetic Properties
- Solubility: The oxazolidine and pyrrolidinone groups in the target compound likely improve aqueous solubility compared to purely aromatic systems (e.g., Example 53’s chromenone).
- Metabolic Stability: Fluorination in the target and Example 53 reduces oxidative metabolism, extending half-life relative to non-fluorinated compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .
Biological Activity
N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and effects on various biological systems.
Chemical Structure and Synthesis
The compound features a unique combination of functional groups:
- Difluorobenzenesulfonyl group
- Oxazolidin ring
- Ethane diamide moiety
The synthesis typically involves multiple steps, starting with the reaction of 2,5-difluorobenzenesulfonyl chloride with an oxazolidinone derivative, followed by coupling with N-methylethanediamine to yield the final product. Optimization of reaction conditions is crucial for maximizing yield and purity.
The biological activity of this compound is hypothesized to stem from its interaction with specific molecular targets, such as enzymes and receptors. The difluorobenzenesulfonyl group is believed to form strong interactions with active sites of enzymes, potentially inhibiting their activity. The oxazolidin ring and ethanediamide moiety may enhance binding affinity and specificity.
Antimicrobial Activity
Recent studies have shown that derivatives similar to this compound exhibit significant antimicrobial properties. For example, compounds in the same class have demonstrated bactericidal effects against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values for these compounds indicate potent activity against Gram-positive bacteria.
| Compound | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Compound A | 3.91 | 15.62 |
| Compound B | 62.5 | 125 |
| Compound C | 500 | >2000 |
These results suggest that the compound could be effective in treating bacterial infections, particularly those caused by resistant strains.
Cytotoxicity Studies
Cytotoxicity assays have been performed on various cell lines, including L929 and A549 cells. The results indicate that while some derivatives show cytotoxic effects at higher concentrations, others enhance cell viability, suggesting a dual role depending on concentration and specific structural features.
| Dose/Compound | Compound A | Compound B | Compound C |
|---|---|---|---|
| 200 µM | 77% | 68% | 89% |
| 100 µM | 92% | 92% | 88% |
| 50 µM | 74% | 67% | 96% |
| 6 µM | 87% | 98% | 83% |
This data indicates that certain concentrations can lead to increased metabolic activity in cells, highlighting the importance of dosage in therapeutic applications.
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of several derivatives against a panel of bacteria and fungi. The most active compounds were found to outperform traditional antibiotics in specific cases.
- Cytotoxicity Evaluation : In vitro studies demonstrated varying degrees of cytotoxicity among different derivatives when tested on cancer cell lines compared to normal cell lines, indicating potential selective toxicity which could be beneficial for cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
